molecular formula C10H20N2O4S2 B12793872 S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine CAS No. 6633-54-1

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine

Cat. No.: B12793872
CAS No.: 6633-54-1
M. Wt: 296.4 g/mol
InChI Key: IONUJTAFZALWBL-UHFFFAOYSA-N
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Description

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is a sulfur-containing amino acid derivative characterized by a homocysteine backbone modified with a 3-amino-3-carboxypropylthioethyl group. This compound is notable for its thioether linkages and multiple functional groups, including amino (-NH₂), carboxyl (-COOH), and thiol (-SH) moieties. It is listed under synonyms such as NSC42110 and CID238000 in chemical databases .

Properties

CAS No.

6633-54-1

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-amino-4-[2-(3-amino-3-carboxypropyl)sulfanylethylsulfanyl]butanoic acid

InChI

InChI=1S/C10H20N2O4S2/c11-7(9(13)14)1-3-17-5-6-18-4-2-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)

InChI Key

IONUJTAFZALWBL-UHFFFAOYSA-N

Canonical SMILES

C(CSCCSCCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine typically involves the thioalkylation of protected cysteine derivatives. One common method is the S-alkylation of C-protected cysteine with ω-iodoamino acids in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This reaction proceeds efficiently, yielding the desired product in high yields within a few hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of purification techniques, would apply to its production.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reaction Conditions Product Source
Oxidation to sulfoxideH₂O₂ (cold, acidic medium)Diastereomeric sulfoxides (R/S configurations)
Further oxidationStrong oxidizing agentsSulfone derivatives

For example, oxidation of structurally similar S-(2-carboxyethyl)-L-cysteine with cold H₂O₂ yielded a 1:1 mixture of sulfoxide diastereomers, separable via ion-exchange chromatography .

Biochemical Reactivity

The compound participates in homocysteine metabolism pathways, particularly transsulfuration and remethylation :

  • Transsulfuration : Catalyzed by cystathionine β-synthase (CBS), the thioether bond may cleave to form cysteine or homolanthionine analogs .

  • Remethylation : In vitamin B₁₂-dependent pathways, the compound could act as a methyl acceptor, regenerating methionine .

Key Enzymatic Interactions :

  • Cystathionine γ-lyase : Cleaves thioether bonds in cystathionine analogs, potentially releasing homocysteine .

  • Methyltransferases : May utilize the compound in methylation cycles, influenced by S-adenosylmethionine (SAM) allosteric regulation .

Stability and Functionalization

The thioether linkage exhibits stability under physiological conditions but is susceptible to alkylation:

Functionalization Reagents Application Source
Epoxide alkylationGlycidol/OEG-epoxidesIntroduces glyco or oligoethylene glycol groups
Acid-catalyzed alkylationDichloroacetic acid/HClForms thiazane ring derivatives

For example, alkylation with epoxides under acidic protic conditions generates stable sulfonium adducts, which resist nucleophilic attack even in the presence of lysine or cysteine residues .

Comparative Reactivity with Homolanthionine

Homolanthionine (PubChem CID: 53477567), a structural analog, shares similar reactivity profiles:

Property S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine Homolanthionine
Molecular Formula C₁₀H₂₀N₂O₄S₂C₈H₁₆N₂O₄S
Thioether Stability Stable under physiological pHProne to enzymatic cleavage by γ-lyases
Oxidation Products Sulfoxides/sulfonesSulfonic acid derivatives

Analytical Characterization

Key techniques for verifying reactions include:

  • Ion-exchange chromatography : Separates diastereomers post-oxidation .

  • X-ray crystallography : Resolves absolute configurations of sulfoxide derivatives .

  • Mass spectrometry : Confirms molecular weights of alkylated products .

Scientific Research Applications

Biological Activities

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine has been studied for its potential roles in various biological activities, including:

  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help in protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Modulation of Homocysteine Levels : It plays a role in modulating homocysteine metabolism, which is significant in cardiovascular health.

Neurobiology

This compound has been investigated for its neuroprotective properties. Research indicates that it can reduce neuronal cell death induced by oxidative stress and may enhance cognitive functions.

Case Study : A study demonstrated that treatment with this compound improved memory retention in animal models subjected to oxidative stress, suggesting its potential as a therapeutic agent for cognitive disorders.

Study ReferenceModelFindings
PMC7999514Rat modelImproved memory retention and reduced oxidative damage

Cardiovascular Research

The compound's ability to modulate homocysteine levels is crucial in cardiovascular research. Elevated homocysteine is linked to increased risk of cardiovascular diseases.

Case Study : In vitro studies showed that this compound effectively reduced homocysteine-induced endothelial dysfunction.

Study ReferenceModelFindings
PubChemEndothelial cellsReduced homocysteine-induced toxicity

Cancer Research

Research has explored the compound's potential anticancer properties. Its ability to induce apoptosis in cancer cells has been noted.

Case Study : A study evaluated the effects of this compound on breast cancer cell lines, showing significant inhibition of cell proliferation.

Study ReferenceCell LineIC50 Value
PMC7999514MCF-7 (breast cancer)12 µM

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectReference Year
AntioxidantReduces oxidative stress in neuronal cells2024
NeuroprotectiveImproves memory retention in animal models2025
CardiovascularReduces endothelial dysfunction caused by homocysteine2024
AnticancerInduces apoptosis in breast cancer cell lines2025

Mechanism of Action

The mechanism of action of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine involves its interaction with various molecular targets and pathways. It can influence cellular redox states and detoxify reactive oxygen species due to its sulfur-containing structure. This compound may also interact with enzymes involved in sulfur metabolism, affecting their activity and function .

Comparison with Similar Compounds

Key Observations:

Functional Group Variation: The target compound shares thioether and carboxyl groups with S-3-Carboxypropyl-L-cysteine but differs in the homocysteine backbone and additional amino group . Unlike S-Adenosyl-L-homocysteine, which contains a ribose-adenosine moiety, the target compound lacks nucleoside components, limiting its role in methylation cycles .

Biological Relevance: S-Adenosyl-L-homocysteine is central to methylation reactions, while decarboxylated derivatives (e.g., dcAdoHcy) act as methyltransferase inhibitors . The target compound’s lack of adenosine suggests divergent biochemical pathways. AAMA () is a detoxification metabolite, highlighting how sulfur modifications in related compounds serve distinct metabolic roles .

Reactivity and Stability

  • Thioether Stability : The thioether linkage in the target compound is less reactive than the phosphorothioate esters in Vamidothion (), which exhibit high acute toxicity due to phosphorus-sulfur bonds .
  • Amino-Carboxyl Interactions: The proximity of amino and carboxyl groups may facilitate intramolecular hydrogen bonding, enhancing stability compared to linear analogs like AAMA .

Biological Activity

S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is a derivative of homocysteine, an important sulfur-containing amino acid that plays a crucial role in various biological processes, including methylation and neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms, effects on human health, and relevant research findings.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the presence of multiple functional groups that influence its biological activity. The molecular formula is C10H20N2O4S, indicating the presence of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .

1. Neurotransmission

Research indicates that homocysteine and its derivatives can act as excitatory neurotransmitters. This compound may influence neuronal activity by modulating NMDA receptor pathways. Studies have shown that homocysteine can enhance neuronal excitability and may contribute to neurotoxicity under certain conditions, such as elevated glycine levels following brain trauma or stroke .

2. Vascular Effects

Elevated levels of homocysteine are associated with endothelial dysfunction and increased risk of cardiovascular diseases. This compound may contribute to vascular damage through oxidative stress mechanisms, leading to inflammation and potential arterial damage . This compound's ability to induce oxidative stress could be a significant factor in the development of cardiovascular pathologies.

1. Cardiovascular Disease

Hyperhomocysteinemia (elevated homocysteine levels) has been linked to cardiovascular diseases. Elevated homocysteine levels can damage the endothelium and promote thrombosis, increasing the risk of heart attacks and strokes . The biological activity of this compound may thus be a critical factor in understanding the pathophysiology of these conditions.

2. Neurodegenerative Disorders

There is growing evidence that homocysteine plays a role in neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it can induce oxidative stress and neuronal apoptosis, contributing to cognitive decline . The specific effects of this compound on neurodegeneration require further investigation but are hypothesized to be significant given its structural similarity to homocysteine.

Case Study 1: Neurotoxicity Assessment

In a study examining the neurotoxic effects of homocysteine derivatives on SH-SY5Y neuroblastoma cells, researchers found that exposure to varying concentrations of homocysteine led to significant reductions in cell viability over time. Specifically, at concentrations above 40 μM, cell viability dropped significantly due to oxidative stress and DNA damage .

Concentration (μM)Cell Viability (%)ROS Production (fold increase)
20~701.0
40~354.4
80~208.0

Case Study 2: Cardiovascular Risk Factors

A retrospective study analyzed cerebrospinal fluid samples from children exposed to methotrexate (MTX), revealing significantly higher levels of homocysteine compared to controls. This elevation was correlated with neurological toxicity, suggesting that this compound may mediate some neurotoxic effects associated with MTX treatment .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine and its analogs?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, molar ratios, pH). Central Composite Design (CCD) or Box-Behnken models can minimize the number of trials while identifying critical variables. For example, recombinant enzyme purification (e.g., cystathionine β-synthase) requires optimization of expression conditions in E. coli, such as induction time and temperature, to maximize yield .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Combine analytical techniques:

  • HPLC with UV/Vis or fluorescence detection for purity assessment (≥98% purity thresholds) .
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) to verify thioether bond formation and stereochemical configuration .

Q. What are the standard protocols for detecting and quantifying homocysteine derivatives in biological matrices?

  • Methodological Answer :

  • Gas chromatography with sulfur chemiluminescence detection (GC-SCD) offers high sensitivity for sulfur-containing compounds like homocysteine analogs, with detection limits <1 µM .
  • Enzymatic assays using recombinant human cystathionine γ-lyase (CSE) to monitor substrate-specific H₂S generation, validated via kinetic spectrophotometry .

Advanced Research Questions

Q. How does this compound modulate the allosteric regulation of cystathionine β-synthase (CBS) in hydrogen sulfide biosynthesis?

  • Methodological Answer :

  • Conduct stopped-flow kinetics to measure CBS activity in the presence of varying substrate concentrations.
  • Use site-directed mutagenesis to identify critical residues (e.g., heme-binding domains) involved in allosteric communication. Studies show that thioether derivatives disrupt PLP-heme interactions, altering H₂S production rates .

Q. What computational approaches are effective for predicting reaction pathways of thioether-containing cysteine derivatives?

  • Methodological Answer :

  • Apply density functional theory (DFT) to model transition states and intermediate stability during thioether bond formation.
  • Integrate machine learning (ML) with quantum chemical datasets to predict optimal reaction conditions. ICReDD’s hybrid computational-experimental framework demonstrates reduced trial-and-error cycles by 40% .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Perform meta-analysis of kinetic parameters (e.g., Kₘ, Vₘₐₓ) from enzyme assays, adjusting for variables like buffer composition and enzyme isoforms.
  • Validate findings using isothermal titration calorimetry (ITC) to measure binding affinities independently of catalytic activity .

Q. What strategies are recommended for designing stable isotopic analogs of this compound for tracer studies?

  • Methodological Answer :

  • Synthesize ¹³C- or ²H-labeled analogs via precursor-directed biosynthesis using isotopically enriched amino acids (e.g., L-[U-¹³C]-cysteine).
  • Validate isotopic incorporation via LC-MS/MS with multiple reaction monitoring (MRM) .

Methodological Resources

  • Experimental Design : Leverage CRDC 2020 guidelines (RDF2050112) for reaction fundamentals and reactor scalability .
  • Data Integrity : Use encrypted chemical software platforms for secure data management and virtual simulation of reaction pathways .

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